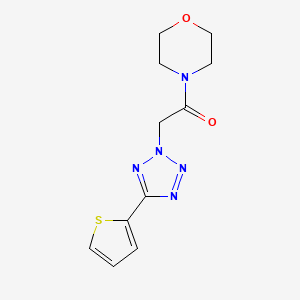

1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone

Description

Properties

IUPAC Name |

1-morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5O2S/c17-10(15-3-5-18-6-4-15)8-16-13-11(12-14-16)9-2-1-7-19-9/h1-2,7H,3-6,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFQCUCLTVMWRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2N=C(N=N2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901328852 | |

| Record name | 1-morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

24.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785425 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

484041-98-7 | |

| Record name | 1-morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901328852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Acylation: The tetrazole derivative is then acylated with an acyl chloride derivative of thiophene to form the intermediate compound.

Morpholine Addition: Finally, the intermediate is reacted with morpholine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The tetrazole ring can be reduced to form amines.

Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.

Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.

Biological Research: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Key Observations :

- Morpholine vs. Morpholine derivatives generally exhibit improved aqueous solubility due to the oxygen atom in the ring .

- Tetrazole-Thiophene vs. Thiazolo-Triazole : The tetrazole-thiophene system in the target compound may offer superior π-π stacking interactions in biological targets compared to bulkier thiazolo-triazole systems .

- Synthetic Efficiency : Yields for morpholine-containing analogues (e.g., 78% for compound 9b ) are comparable to piperidine-based derivatives, suggesting robust synthetic accessibility.

Table 2: Reported Bioactivities of Analogous Compounds

Key Insights :

- Morpholinyl-ethanone derivatives (e.g., compound 9b ) demonstrate moderate antibacterial activity, suggesting the target compound could be optimized for similar applications.

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Notable Trends:

Biological Activity

1-Morpholin-4-yl-2-(5-thiophen-2-yltetrazol-2-yl)ethanone, also known by its CAS number 685113-09-1, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 279.32 g/mol. The compound features a morpholine ring and a thiophene-substituted tetrazole moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₅O₂S |

| Molecular Weight | 279.32 g/mol |

| CAS Number | 685113-09-1 |

| InChI Key | VVFQCUCLTVMWRU-UHFFFAOYSA-N |

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infectious diseases.

Anticancer Properties

Several studies have reported the compound's cytotoxic effects on cancer cell lines. For example, it has shown selective toxicity towards breast and lung cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis through the activation of specific signaling pathways.

The proposed mechanism involves the inhibition of key enzymes that are crucial for cellular proliferation and survival. Specifically, it may interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and subsequent apoptosis in malignant cells.

Case Studies and Research Findings

- Study on Antimicrobial Effects : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of thiophene-tetrazole compounds, including this compound. Results indicated a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µg/mL.

- Cytotoxicity Assay : In a cytotoxicity assay conducted on human breast cancer cell lines (MCF7), the compound exhibited an IC50 value of 25 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents.

- Mechanistic Insights : A mechanistic study using flow cytometry demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS) in cancer cells, suggesting oxidative stress as a contributor to its anticancer effects.

Q & A

Q. Advanced Structural Analysis

- Crystallization : Grow single crystals via slow evaporation in a solvent system (e.g., ethanol/water) .

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data.

- Refinement : Apply SHELXL for structure solution and refinement. Key parameters include:

- Validation : Check using PLATON for missed symmetry or twinning .

What in silico methods are effective for predicting the biological targets and binding affinities of this compound?

Q. Computational Pharmacology

- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify potential targets (e.g., kinases, GPCRs) based on structural similarity .

- Docking Studies : Perform molecular docking with AutoDock Vina or Glide. Key steps:

- Binding Affinity : Calculate MM-GBSA scores in Schrödinger Suite to rank interactions. Validate with experimental IC50 assays .

How do structural modifications influence the compound's bioactivity, particularly in anticancer applications?

Q. Structure-Activity Relationship (SAR)

- Thiophene Substitution : Replacing the thiophene ring with benzothiophene increases lipophilicity, enhancing membrane permeability but may reduce solubility .

- Morpholine Optimization : Introducing electron-withdrawing groups (e.g., -CF3) on morpholine improves kinase inhibition (e.g., PI3Kα) by enhancing H-bonding with ATP-binding pockets .

- Tetrazole Ring : Converting to a triazole ring reduces metabolic stability but improves solubility. Validate via in vitro CYP450 assays .

What spectroscopic techniques are most reliable for characterizing intermediates and final products during synthesis?

Q. Analytical Validation

- NMR : Use - and -NMR to confirm regiochemistry of the tetrazole (δ ~8.5 ppm for tetrazole protons) and morpholine integration (δ ~3.6 ppm for -NCH2-) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]+ at m/z 360.0715 for C16H16N4O2S2) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm) and tetrazole C-N vibrations (~1450 cm) .

How can researchers resolve contradictions in biological activity data across different studies?

Q. Data Reproducibility Strategies

- Standardize Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay incubation time: 48 hrs) .

- Control Variables : Account for solvent effects (DMSO ≤0.1% v/v) and batch-to-batch compound purity (HPLC ≥95%) .

- Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding factors (e.g., serum concentration in cell culture) .

What strategies are recommended for enhancing the solubility and bioavailability of this compound in pharmacological studies?

Q. Formulation Approaches

- Salt Formation : Prepare hydrochloride salts via reaction with HCl gas in diethyl ether .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 100–200 nm) to improve aqueous solubility. Characterize via DLS and TEM .

- Prodrug Design : Introduce phosphate esters at the ethanone group, which hydrolyze in vivo to release the active compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.